N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide
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Overview
Description
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide is a thiol-specific fluorescent probe. It is widely used in scientific research, particularly in the study of ion channels and protein topology. The compound is known for its ability to change fluorescence during conformational changes when coupled to introduced cysteines .
Mechanism of Action
Target of Action
The primary targets of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate are thiol groups in proteins . This compound is a thiol-specific fluorescent probe, which means it specifically binds to the sulfur atom of the thiol group in cysteine residues of proteins . These proteins can include ion channels and other proteins involved in cellular signaling .
Mode of Action
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate interacts with its targets by forming a covalent bond with the thiol group of cysteine residues . This interaction results in the attachment of a fluorescein moiety to the protein, which can change its fluorescence during a conformational change . This property makes it useful for real-time monitoring of conformational changes in proteins .
Biochemical Pathways
The exact biochemical pathways affected by 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate depend on the specific proteins it targets. Given its application in ion channel and protein topology research , it can be inferred that it may affect pathways involving ion transport and signal transduction. The downstream effects would depend on the specific roles of the targeted proteins in these pathways.
Result of Action
The molecular and cellular effects of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate’s action primarily involve changes in fluorescence of the targeted proteins during conformational changes . This can provide valuable information about protein structure and function, including distances and molecular motion within a protein molecule .
Biochemical Analysis
Biochemical Properties
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate interacts with various biomolecules, particularly proteins with cysteine side chains . The compound’s fluorescence can change during a conformational change when coupled to introduced cysteines . This property makes it a valuable tool for monitoring real-time conformational changes in proteins .
Cellular Effects
The effects of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate on cells are primarily related to its interactions with proteins. By binding to cysteine residues, it can influence protein conformation and function, which in turn can impact various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate involves binding to thiol groups in proteins . This binding can induce conformational changes in the protein, which can alter the protein’s function and potentially influence cellular processes .
Preparation Methods
The synthesis of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, often using reducing agents like sodium borohydride.
Substitution: The methanethiosulfonate group can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of ion channels and protein topology, particularly in real-time monitoring of conformational changes.
Medicine: Utilized in research related to neurodegeneration and other medical conditions involving ion channels.
Industry: Applied in the development of new fluorescent probes and sensors for various industrial applications.
Comparison with Similar Compounds
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide is unique due to its specific interaction with thiol groups and its ability to change fluorescence during conformational changes. Similar compounds include:
MTS-2-Fluorescein: Another thiol-specific fluorescent probe with similar applications.
MTS-6-Rhodamine: A fluorescent probe that interacts with thiol groups but has different fluorescence properties.
MTS-4-Dansyl: A thiol-specific probe with distinct fluorescence characteristics.
These compounds share similar applications but differ in their fluorescence properties and specific interactions with thiol groups .
Properties
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO8S2/c1-35(30,34)31-9-8-22(28)25-13-2-5-17-16(10-13)23(29)33-24(17)18-6-3-14(26)11-20(18)32-21-12-15(27)4-7-19(21)24/h2-7,10-12,26-27H,8-9H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANDIIUCOYENI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl methanethiosulfonate help us understand the dynamics of the acetylcholine-binding protein?
A: This compound acts as a molecular reporter by attaching to specific cysteine residues introduced into the acetylcholine-binding protein through site-directed mutagenesis []. By attaching the fluorophore to different locations on the protein (loop C, β strands, and loops near the binding site), researchers can monitor the movement and flexibility of these regions using time-resolved fluorescence anisotropy.
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